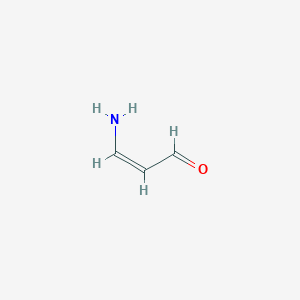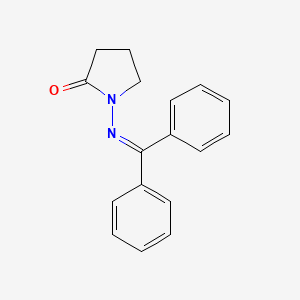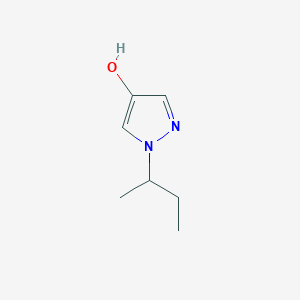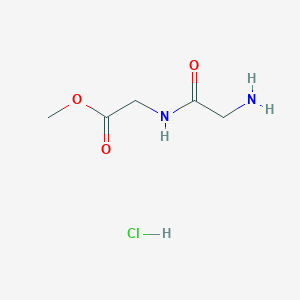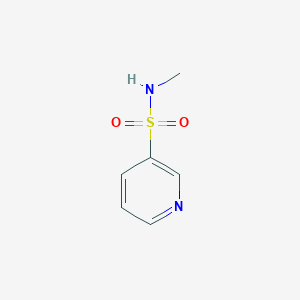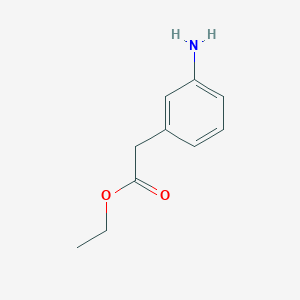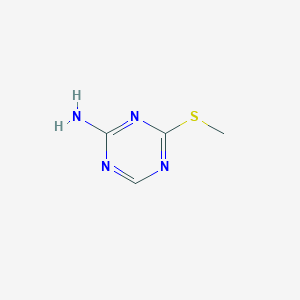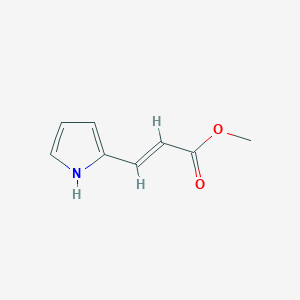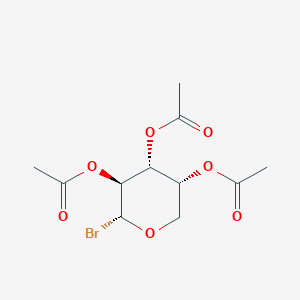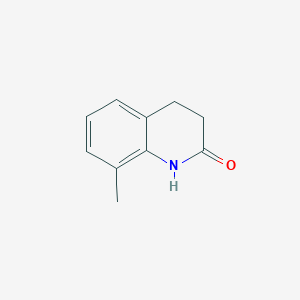
2-Fluorobenzoyl cyanide
Übersicht
Beschreibung
2-Fluorobenzoyl cyanide (2-FBC) is an organofluorine compound with the molecular formula C7H3FNO. It is a colorless solid that is soluble in organic solvents. 2-FBC is used in organic synthesis as a reagent and a building block, and has been studied for its potential applications in the fields of medicine, materials science, and drug development.
Wissenschaftliche Forschungsanwendungen
Fluorogenic Chemosensors for Cyanide Detection
- Benzothiazole-Based Fluorogenic Sensors : Researchers developed a highly selective and sensitive sensor for the fluorescence detection of cyanide (CN−) ions, which can disrupt internal charge transfer, leading to significant spectral changes. This sensor has applications in monitoring environmental water samples and living cells (Jothi et al., 2022).
- Tetrabenzofluorene Fluorophore : A fluorophore designed for turn-on fluorescent sensing of cyanide exhibited solvatofluorochromism and solid-state light emission, making it useful for detecting cyanide ions (Kimura et al., 2017).
- 1,3-Dihydroisobenzofuran Skeleton-Based Probes : These probes are designed for "turn-on" fluorescent detection of cyanide in various solvents, showing significant fluorescence enhancement upon cyanide detection (Shang et al., 2016).
Detection and Monitoring Applications
- Cysteine Detection Indicating Mitochondrial Oxidative Stress : A near-infrared fluorescent probe using p-nitrobenzoyl, sensitive to cysteine over other compounds, indicated oxidative stress in mitochondria, demonstrating the potential for clinical applications (Yin et al., 2015).
- Spectrofluorimetry in Water Samples : The fluorogenic probe 3-(4-fluorobenzoyl)-2-quinolinecarboxaldehyde has been utilized for the determination of aliphatic amines in water samples, indicating its relevance in environmental analysis (Zhang et al., 2008).
Additional Research and Applications
- Dicyanovinyl-Substituted Pyrazoles as Chemosensors : These compounds have been developed for selective recognition of cyanide, demonstrating high selectivity and sensitivity in various testing environments (Orrego-Hernández & Portilla, 2017).
- Dibenzothiophene-Based Chemosensors : These materials serve as efficient turn-off fluorescent sensors for cyanide ion detection in solutions, important for environmental monitoring and safety (Zou et al., 2021).
Wirkmechanismus
Target of Action
2-Fluorobenzoyl cyanide is a highly reactive and toxic compound that belongs to the family of benzoyl cyanide derivatives
Mode of Action
This inhibition prevents cells from using oxygen, leading to rapid cell death .
Biochemical Pathways
Cyanide affects the mitochondrial electron transport chain, specifically binding to the a3 portion (complex IV) of cytochrome oxidase . This binding prevents the normal use of oxygen in cellular respiration, leading to a decrease in ATP production and causing cellular hypoxia .
Pharmacokinetics
The half-life of cyanide varies depending on the animal model, ranging from 26.9 minutes in swine to 1510 minutes in rats .
Result of Action
The result of this compound’s action is cellular hypoxia and cytotoxic anoxia, which can lead to rapid cell death
Safety and Hazards
2-Fluorobenzoyl cyanide is a highly reactive and toxic compound. It is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life .
Biochemische Analyse
Biochemical Properties
It is known that cyanide, a component of 2-Fluorobenzoyl cyanide, can interact with various enzymes and proteins, such as cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain
Cellular Effects
Cyanide, a component of this compound, is known to inhibit cytochrome c oxidase, disrupting cellular respiration and leading to cell death
Molecular Mechanism
It is known that cyanide inhibits cytochrome c oxidase by binding to the heme prosthetic group of the enzyme, preventing electron transfer and disrupting cellular respiration
Temporal Effects in Laboratory Settings
It is known that cyanide can have immediate toxic effects on cells, disrupting cellular respiration and leading to cell death
Metabolic Pathways
Cyanide, a component of this compound, is known to be metabolized in the body through a detoxification process that involves conversion to thiocyanate
Eigenschaften
IUPAC Name |
2-fluorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSCDQIYFFRLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519454 | |
| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80277-41-4 | |
| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

